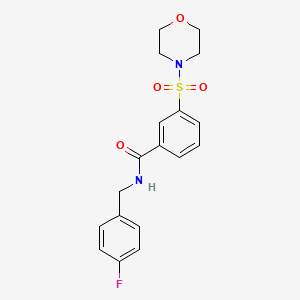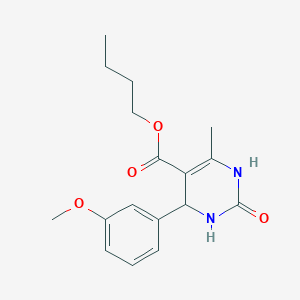![molecular formula C15H13BrClNOS B5218808 N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5218808.png)
N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide (BCBTA) is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a thioamide derivative of 2-phenylacetamide, which has been shown to possess various biological activities.
作用機序
The mechanism of action of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In addition, this compound has been shown to reduce oxidative stress, which is a major contributor to various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
One of the major advantages of using N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide in lab experiments is its unique properties. This compound possesses various biological activities and has been shown to modulate various signaling pathways in cells. This makes it an ideal compound for investigating the effects of different drugs and compounds on biological systems. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which can affect its biological activity.
将来の方向性
There are several future directions for research on N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide. One direction is to investigate the effects of this compound on different types of cancer cells. Another direction is to investigate the effects of this compound on different signaling pathways in cells. Additionally, future research could focus on developing new drugs based on the structure of this compound with improved efficacy and safety profiles. Finally, future research could focus on improving the solubility of this compound in water, which could improve its biological activity and make it more suitable for use in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. It possesses various biological activities and has been shown to modulate various signaling pathways in cells. This compound has been used in various studies to investigate its effects on different biological systems and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. While this compound has several advantages for use in lab experiments, it also has limitations, such as its limited solubility in water. Future research on this compound could focus on investigating its effects on different types of cancer cells, developing new drugs based on its structure, and improving its solubility in water.
合成法
The synthesis of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide involves the reaction of 2-bromobenzyl chloride with 3-chlorobenzyl mercaptan in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with 2-aminoacetophenone in the presence of acetic acid and sodium acetate to yield the final product, this compound. This synthesis method has been reported in various scientific journals and has been shown to yield high purity this compound.
科学的研究の応用
N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has been widely used in scientific research due to its unique properties. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been used in various studies to investigate its effects on different biological systems, including the immune system, cardiovascular system, and nervous system. It has also been used in drug discovery research to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
N-(2-bromophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-13-6-1-2-7-14(13)18-15(19)10-20-9-11-4-3-5-12(17)8-11/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUIVFVPSXKDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5218727.png)
![ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)
![ethyl 2-cyclohexyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B5218750.png)
![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)
![5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5218769.png)

![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5218782.png)

![2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5218792.png)

![1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B5218811.png)
![1-(2-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5218819.png)
![2-amino-4-(3-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5218827.png)
